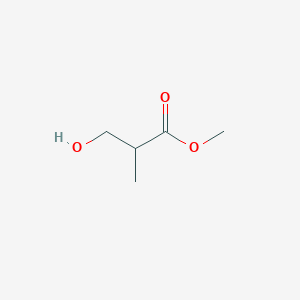
Methyl 3-hydroxy-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 3-hydroxy-2-methylpropanoate” is used as a starting material for the synthesis of dictyostatin, discodermolide, and spongidepsin . It is also used in the preparation of (S)- (4-benzyloxy-3-methylbut-1-ynyl)triethylsilane .
Synthesis Analysis
“Methyl 3-hydroxy-2-methylpropanoate” has been obtained with excellent conversion and high selectivity from acrylamide by a tandem hydroformylation–hydrogenation sequence catalysed by Rh/PPh3 and Raney Ni .Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxy-2-methylpropanoate” is C5H10O3. Its average mass is 118.131 Da and its monoisotopic mass is 118.062996 Da .Chemical Reactions Analysis
“Methyl 3-hydroxy-2-methylpropanoate” may be used as a starting material in the total synthesis of (+)-discodermolide, a potent antimitotic agent . It may also be used in the preparation of (S)- (4-benzyloxy-3-methylbut-1-ynyl)triethylsilane .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-2-methylpropanoate” has a density of 1.071 g/mL at 25 °C (lit.) and a boiling point of 74 °C/10 mmHg (lit.) . Its refractive index is n20/D 1.425 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Discodermolide
Methyl 3-hydroxy-2-methylpropanoate is used as a starting material for the synthesis of discodermolide . Discodermolide is a potent antimitotic agent that has shown promising results in preclinical and clinical studies for the treatment of cancer .
Synthesis of Dictyostatin
This compound is also used in the synthesis of dictyostatin . Dictyostatin is a macrolide that has been found to have potent antitumor activity.
Synthesis of Spongidepsin
Spongidepsin, another compound with potential anticancer properties, can also be synthesized using Methyl 3-hydroxy-2-methylpropanoate .
Production of Methyl Methacrylate (MMA)
In a study focused on the catalytic dehydrogenation of methanol, Methyl 3-hydroxy-2-methylpropanoate was produced in a one-pot base-catalysed condensation with MeP . This compound spontaneously dehydrogenates to MMA, some of which is subsequently hydrogenated to methyl 2-methylpropanoate (MiBu) .
Chemical Research
Due to its unique chemical structure, Methyl 3-hydroxy-2-methylpropanoate is often used in chemical research as a starting material for the synthesis of various other compounds .
Pharmaceutical Research
The compound’s potential in pharmaceutical research is also noteworthy. Its role in the synthesis of potent antimitotic agents like discodermolide and dictyostatin suggests potential applications in the development of new drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 3-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C5H10O3 It’s known to be used as a starting material in the total synthesis of (+)-discodermolide , a potent antimitotic agent .
Mode of Action
Given its use in the synthesis of (+)-discodermolide , it can be inferred that it might interact with its targets to inhibit cell division, similar to other antimitotic agents.
Biochemical Pathways
As a precursor in the synthesis of (+)-discodermolide , it may indirectly influence the pathways associated with cell division and growth.
Result of Action
Given its role in the synthesis of (+)-discodermolide , a potent antimitotic agent , it can be inferred that its action might result in the inhibition of cell division.
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCIZURPPEVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42998-03-8 | |
| Record name | Propanoic acid, 3-hydroxy-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42998-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-hydroxy-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Methyl 3-hydroxy-2-methylpropanoate primarily used for in the provided research papers?
A1: The research papers primarily utilize Methyl 3-hydroxy-2-methylpropanoate as a chiral building block in the stereoselective synthesis of various natural products. These include insect pheromones [, , , , , ], fragrance components found in orchids [, ], and the immunomodulator (+)-Conagenin [].
Q2: Why is the chirality of Methyl 3-hydroxy-2-methylpropanoate important in these syntheses?
A2: Chirality is crucial because many natural products, including pheromones and fragrances, exhibit biological activity that is specific to a particular enantiomer (stereoisoner). Using enantiomerically pure Methyl 3-hydroxy-2-methylpropanoate as a starting material allows for the synthesis of the desired stereoisomer of the target molecule [, , , , , ].
Q3: Can you give an example of how Methyl 3-hydroxy-2-methylpropanoate is used to synthesize a specific stereoisomer?
A3: In the synthesis of (5R,11S)-5,11-Dimethylheptadecane, a pheromone component of the western hemlock looper, the synthesis starts with enantiomerically pure Methyl 3-hydroxy-2-methylpropanoate []. This ensures that the final product has the correct (5R,11S) configuration, which is essential for its biological activity as a pheromone.
Q4: Besides insect pheromones, what other types of compounds have been synthesized using Methyl 3-hydroxy-2-methylpropanoate?
A4: Researchers have also used Methyl 3-hydroxy-2-methylpropanoate to synthesize (E)-3-Methyl-4-decenoic acid, (E)-3-Methyl-4-Decen-1-OL, and (E)-3-Methyl-4-Decenal, which are key fragrance components in various orchid species []. Additionally, it has been used in the synthesis of (+)-Conagenin, an immunomodulator [], and a key intermediate for the hypocholesterolemic agent 1233A [, ].
Q5: What specific reactions are commonly employed with Methyl 3-hydroxy-2-methylpropanoate in these syntheses?
A5: Common reactions include chelation-controlled aldol reactions [], Wittig rearrangements [], and various coupling reactions to build up the carbon chain. For example, in the synthesis of 1β-methylcarbapenem antibiotics, a chelation-controlled aldol reaction of (S)-3-benzyloxy-2-methylpropanal (derived from Methyl 3-hydroxy-2-methylpropanoate) with a ketene silyl acetal is a crucial step [].
Q6: What are the advantages of using Methyl 3-hydroxy-2-methylpropanoate as a starting material?
A6: Its advantages include its commercial availability in enantiomerically pure forms [, ] and its versatility as a building block due to the presence of both a hydroxyl group and a methyl ester, which can be selectively manipulated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



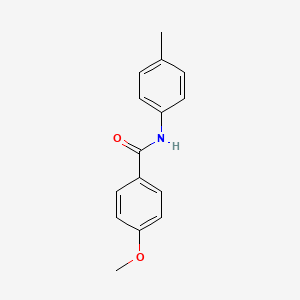
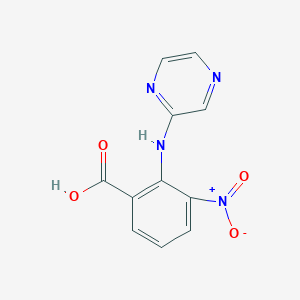
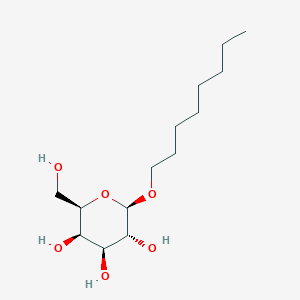
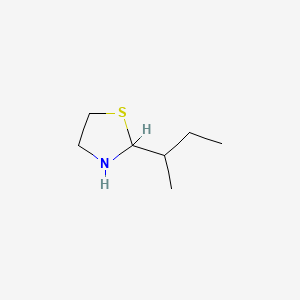


![2,3-Dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3342933.png)


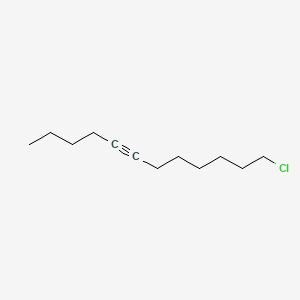
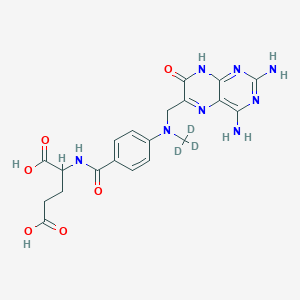
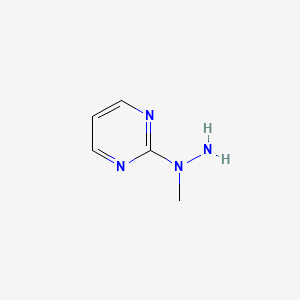
![1,1'-Bis[(3-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B3342957.png)
![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)